4-(3-Methoxyphenyl)pyridine-2-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Regioisomeric purity is critical for target engagement in MetAP inhibition and cell cycle modulation. Positional analogs (3- or 6-substituted) exhibit divergent steric and electronic profiles that preclude interchangeable use. • Validated scaffold: Related to Ro 41-4439 (>10-fold cancer cell selectivity, 73% tumor growth inhibition in xenografts) • Drug-like properties: XLogP 2.3, TPSA 59.4 Ų, favorable oral bioavailability range • Reliable supply: Consistent purity and global delivery for medicinal chemistry

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1255637-89-8
Cat. No. B1393771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
CAS1255637-89-8
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyWYAMUUQZZQEKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid: Physicochemical Properties for SAR


4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (CAS 1255637-89-8), also known as 4-(3-methoxyphenyl)picolinic acid, is a heterocyclic aromatic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It belongs to the class of 4-aryl-pyridine-2-carboxylic acids, a structural motif implicated in pharmacological activities ranging from methionine aminopeptidase (MetAP) inhibition to cell cycle modulation [1]. The compound's calculated physicochemical properties—density 1.2±0.1 g/cm³, boiling point 428.5±35.0 °C, and topological polar surface area (TPSA) of 59.4 Ų—provide a baseline for assessing its suitability in medicinal chemistry workflows .

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid: Positional Isomerism & Activity


Within the methoxyphenyl-picolinic acid series, the position of the methoxyphenyl substituent on the pyridine ring is a critical determinant of biological activity. For instance, the 3-substituted regioisomer, 3-(4-methoxyphenyl)picolinic acid (CAS 1195901-52-0), and the 6-substituted analog, 6-(3-methoxyphenyl)picolinic acid (CAS 887982-11-8), are commercially available but exhibit distinct steric and electronic profiles that preclude interchangeable use . In the broader class of phenyl-pyridine-2-carboxylic acid derivatives, the nature and position of aryl ring substituents directly modulate potency and selectivity; for example, Ro 41-4439 demonstrates over 10-fold selectivity for cancer cells over normal cells, a property that is highly sensitive to structural modification of the pyridine and phenyl rings [1]. Procurement of the precise 4-(3-methoxyphenyl) regioisomer is therefore essential to maintain target engagement and avoid off-target effects inherent to positional analogs.

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid: Comparative Evidence vs. Analogs


Regioisomeric H-Bond Acceptor Geometry

A direct in silico comparison reveals that the 4-substituted target compound possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor, while the 6-substituted analog, 6-(3-methoxyphenyl)picolinic acid, presents an identical count of acceptors and donors but with a distinct spatial arrangement that alters key ligand-receptor interaction geometries .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Cancer Cell Selectivity of Phenyl-Pyridine-2-Carboxylic Acid Scaffold

The phenyl-pyridine-2-carboxylic acid chemotype, of which 4-(3-methoxyphenyl)pyridine-2-carboxylic acid is a direct analog, has demonstrated a quantifiable therapeutic window. Ro 41-4439, a structurally related derivative, exhibited over 10-fold selectivity for cancer cells compared to normal proliferating human cells in parallel testing [1]. This selectivity is a hallmark of the scaffold and provides a strong rationale for prioritizing this compound class in oncology research.

Anticancer Cell Cycle Selectivity

MetAP Inhibition by Pyridine-2-Carboxylic Acid Derivatives

A series of pyridine-2-carboxylic acid derivatives, which includes the target compound by structural analogy, has been identified as potent inhibitors of methionine aminopeptidase (MetAP). One optimized example from this series, compound 9n, achieved an IC50 of 130 nM against EcMetAP1 and 380 nM against ScMetAP1, representing a significant advancement over earlier leads [1]. This demonstrates the intrinsic capacity of the pyridine-2-carboxylic acid core to engage the MetAP active site.

Enzyme Inhibition Methionine Aminopeptidase Anticancer

Optimal Lipophilicity for Oral Bioavailability

The calculated XLogP of 4-(3-methoxyphenyl)pyridine-2-carboxylic acid is 2.3 [1]. This value is within the optimal range (1-3) for oral absorption according to Lipinski's Rule of Five, and is notably lower than many bulkier, more lipophilic analogs that may suffer from poor aqueous solubility. For comparison, the unsubstituted phenyl-pyridine-2-carboxylic acid scaffold would have a lower logP, while the addition of a second methoxy group would increase it beyond the optimal window.

Drug-likeness ADME Lipophilicity

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid: Key Research Applications


Cell Cycle and Mitosis SAR Programs

For laboratories synthesizing focused libraries of phenyl-pyridine-2-carboxylic acid derivatives to explore cell cycle inhibition, 4-(3-methoxyphenyl)pyridine-2-carboxylic acid is the preferred 4-substituted regioisomer. Its scaffold has been validated by Ro 41-4439, which demonstrated >10-fold cancer cell selectivity and 73% tumor growth inhibition in xenograft models [1]. The 3-methoxy substituent on the phenyl ring provides a handle for further SAR exploration and metabolic stability modulation.

MetAP Inhibitor Development

Given the demonstrated nanomolar potency of pyridine-2-carboxylic acid derivatives against bacterial and fungal MetAP enzymes, this compound is suitable for structure-activity optimization programs targeting MetAP. The 4-(3-methoxyphenyl) substitution pattern offers a distinct vector for interacting with the enzyme's active site, differentiating it from other regioisomers [1].

Pharmacokinetic Optimization of Lead Series

With a calculated XLogP of 2.3, this compound falls within a favorable range for oral bioavailability. This property makes it a strategic choice as a core scaffold in medicinal chemistry programs that require a balance between permeability and aqueous solubility [1]. This is especially relevant when optimizing away from more lipophilic analogs that violate Lipinski's Rule of Five.

Chemical Biology Probes with Defined Regiochemistry

The unambiguous 4-(3-methoxyphenyl) substitution pattern ensures consistent target engagement in chemical biology studies. The distinct spatial arrangement of hydrogen bond acceptors compared to the 6-substituted isomer (CAS 887982-11-8) makes this compound the correct choice for experiments where regioisomeric purity is critical to biological readout [1][2].

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